
Deschloroaripiprazole-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deschloroaripiprazole-d8 is a deuterated analog of deschloroaripiprazole, a derivative of aripiprazole. Aripiprazole is an atypical antipsychotic drug primarily used to treat schizophrenia and bipolar disorder. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of aripiprazole due to its enhanced stability and distinct mass spectrometric properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Deschloroaripiprazole-d8 involves the deuteration of deschloroaripiprazole. The process typically includes the following steps:
Starting Material: Deschloroaripiprazole is used as the starting material.
Deuteration: The compound undergoes a deuteration reaction where hydrogen atoms are replaced with deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deschloroaripiprazole are subjected to deuteration.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Deschloroaripiprazole-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Aplicaciones Científicas De Investigación
Deschloroaripiprazole-d8 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of aripiprazole.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of aripiprazole.
Drug Development: Used in the development of new antipsychotic drugs with improved efficacy and reduced side effects.
Analytical Chemistry: Employed in mass spectrometry for the quantification and identification of aripiprazole and its metabolites.
Mecanismo De Acción
Deschloroaripiprazole-d8, like aripiprazole, acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism helps in stabilizing dopamine and serotonin levels in the brain, which is crucial for its antipsychotic effects. The deuterated form allows for more precise studies of these mechanisms due to its enhanced stability and distinct mass spectrometric properties .
Comparación Con Compuestos Similares
Aripiprazole: The parent compound used to treat schizophrenia and bipolar disorder.
Deschloroaripiprazole: A non-deuterated analog of Deschloroaripiprazole-d8.
Deuterated Aripiprazole: Another deuterated form of aripiprazole used for similar research purposes.
Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, allowing for more accurate and detailed analysis compared to its non-deuterated counterparts .
Actividad Biológica
Deschloroaripiprazole-d8 , a deuterated analog of aripiprazole, is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. Its isotopic labeling with deuterium enhances its stability and allows for precise tracking in biological systems, making it a valuable tool in pharmacokinetic studies. The compound retains the pharmacological properties of aripiprazole while providing insights into its metabolism and interactions within biological systems.
- Molecular Formula : C22H24D8ClN3O2
- Molecular Weight : Approximately 456.43 g/mol
- Structure : Similar to aripiprazole, with deuterium substitutions that do not significantly alter its chemical reactivity but may affect reaction kinetics due to the kinetic isotope effect.
This compound exhibits a dual action profile:
- Partial Agonist at Dopamine D2 Receptors
- Agonist at Serotonin 5-HT1A Receptors
- Antagonist at Serotonin 5-HT2A Receptors
This unique receptor profile contributes to its efficacy in managing psychotic disorders while minimizing extrapyramidal symptoms commonly associated with traditional antipsychotics.
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of aripiprazole, characterized by:
- Bioavailability : Approximately 87%
- Time to Peak Concentration (t_max) : 3 to 5 hours
- Half-life : 48 to 68 hours
- Metabolism : Primarily via cytochrome P450 enzymes CYP3A4 and CYP2D6, which are critical for understanding potential drug-drug interactions.
Comparative Biological Activity Table
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Aripiprazole | Partial agonist at D2 receptors | Standard atypical antipsychotic |
This compound | Partial agonist at D2, agonist at 5-HT1A, antagonist at 5-HT2A | Deuterated for metabolic studies |
Dehydroaripiprazole | Active metabolite | Significant contributor to effects |
Bifeprunox | Atypical antipsychotic | Similar receptor profile |
Lurasidone | Primarily acts on serotonin receptors | Different mechanism |
Case Studies and Research Findings
- Pharmacokinetic Studies : Research has demonstrated that this compound can be effectively used in metabolic studies due to its isotopic labeling. These studies reveal how various factors influence the metabolism of aripiprazole and its analogs, particularly in patients with co-administered medications.
- Clinical Efficacy : In clinical settings, this compound has shown efficacy comparable to aripiprazole in managing symptoms of schizophrenia and bipolar disorder, with a lower incidence of side effects such as extrapyramidal symptoms.
- Drug Interaction Studies : Investigations into drug interactions have highlighted the role of CYP3A4 and CYP2D6 in the metabolism of this compound, underscoring the importance of monitoring these pathways when prescribing medications that may affect these enzymes.
Propiedades
Fórmula molecular |
C23H28ClN3O2 |
---|---|
Peso molecular |
422.0 g/mol |
Nombre IUPAC |
7-[4-[4-(2-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28)/i3D2,4D2,11D2,16D2 |
Clave InChI |
YZWZYPOWFMWSAH-JTESENSTSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=CC=CC=C4Cl |
SMILES canónico |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.